diphenylsilane CAS No. 91413-25-1](/img/structure/B14366539.png)
[(2,4-Dimethylhepta-2,6-dien-3-yl)oxy](methyl)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylhepta-2,6-dien-3-yl)oxydiphenylsilane typically involves the reaction of diphenylmethylchlorosilane with 2,4-dimethylhepta-2,6-dien-3-ol under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylhepta-2,6-dien-3-yl)oxydiphenylsilane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkoxides, amines
Major Products
The major products formed from these reactions include silanol, siloxane, and various substituted silane derivatives .
Scientific Research Applications
(2,4-Dimethylhepta-2,6-dien-3-yl)oxydiphenylsilane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,4-Dimethylhepta-2,6-dien-3-yl)oxydiphenylsilane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions and organic molecules, facilitating catalytic processes and enhancing the stability of reactive intermediates. The pathways involved include coordination chemistry and organometallic interactions .
Comparison with Similar Compounds
(2,4-Dimethylhepta-2,6-dien-3-yl)oxydiphenylsilane can be compared with other organosilicon compounds such as:
- Diphenylmethylsilane
- Trimethylsilyl derivatives
- Phenyltrimethoxysilane
Uniqueness
The uniqueness of (2,4-Dimethylhepta-2,6-dien-3-yl)oxydiphenylsilane lies in its complex alkoxy substituent, which imparts distinct reactivity and stability compared to simpler organosilicon compounds .
Similar Compounds
- Diphenylmethylsilane
- Trimethylsilyl derivatives
- Phenyltrimethoxysilane
Properties
CAS No. |
91413-25-1 |
|---|---|
Molecular Formula |
C22H28OSi |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2,4-dimethylhepta-2,6-dien-3-yloxy-methyl-diphenylsilane |
InChI |
InChI=1S/C22H28OSi/c1-6-13-19(4)22(18(2)3)23-24(5,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h6-12,14-17,19H,1,13H2,2-5H3 |
InChI Key |
KLBDLCBONVZWCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)C(=C(C)C)O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


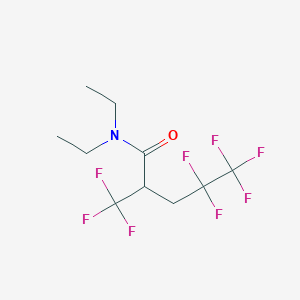
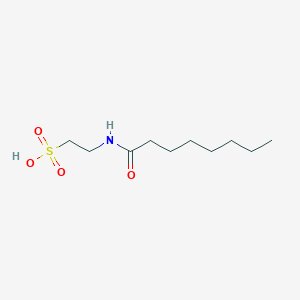

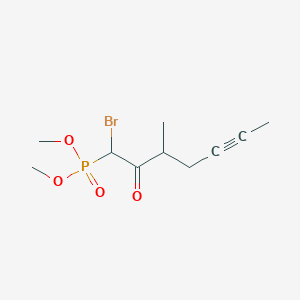
![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)
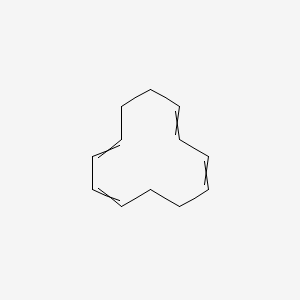

![1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one](/img/structure/B14366506.png)
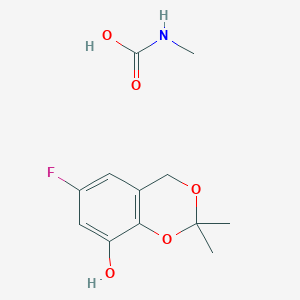
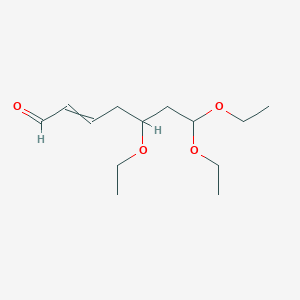
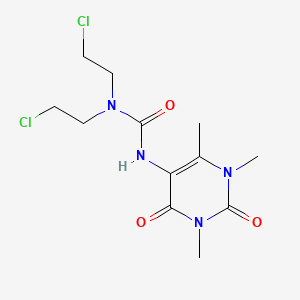
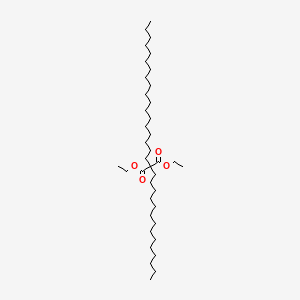
![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)

